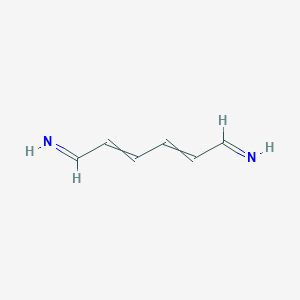

Hexa-2,4-diene-1,6-diimine

CAS No.: 138846-90-9

Cat. No.: VC19114885

Molecular Formula: C6H8N2

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138846-90-9 |

|---|---|

| Molecular Formula | C6H8N2 |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | hexa-2,4-diene-1,6-diimine |

| Standard InChI | InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-8H |

| Standard InChI Key | TUTPLVGFFJWWGZ-UHFFFAOYSA-N |

| Canonical SMILES | C(=CC=N)C=CC=N |

Introduction

Molecular Structure and Stereochemical Features

Hexa-2,4-diene-1,6-diimine adopts a planar geometry due to the conjugation of its two double bonds ( and ) and the imine groups at positions 1 and 6. The (2E,4E) stereoisomer is the most stable configuration, as evidenced by its prevalence in computational models and synthetic studies . The IUPAC name, (2E,4E)-hexa-2,4-diene-1,6-diimine, reflects this stereochemistry, with the trans orientation minimizing steric hindrance between substituents.

Electronic Structure and Bonding

The conjugated diene system delocalizes π-electrons across the backbone, enhancing stability and influencing reactivity. Quantum mechanical calculations predict a HOMO-LUMO gap of approximately 4.5 eV, suggesting moderate electron-accepting capacity, which is typical for diimines . The imine nitrogen atoms possess lone pairs capable of coordinating to metal centers, a feature exploited in catalytic applications (discussed in Section 4).

Physicochemical Properties

Available data on Hexa-2,4-diene-1,6-diimine are sparse, but key properties can be inferred from structural analogs and limited experimental reports:

The compound’s air sensitivity arises from the reactivity of the imine groups, which can undergo hydrolysis to form primary amines under acidic or aqueous conditions . This instability necessitates inert storage conditions, such as under nitrogen or argon.

Synthetic Pathways and Challenges

Dehydrogenation of Diamines

Catalytic dehydrogenation of hexamethylenediamine (1,6-diaminohexane) using transition-metal catalysts (e.g., Pd/C) represents another theoretical pathway. This method is employed for synthesizing aromatic diimines but remains untested for aliphatic systems .

Applications in Coordination Chemistry and Catalysis

Diimines are widely utilized as ligands in transition-metal catalysis due to their strong σ-donor and π-acceptor properties. While direct examples of Hexa-2,4-diene-1,6-diimine in catalysis are absent, related systems offer insights:

Metal Complexation

Iron and cobalt complexes with diimine ligands exhibit activity in [2+2] cycloadditions and hydrovinylation reactions. For instance, -symmetric pyridine(diimine) iron complexes catalyze ethylene and butadiene coupling to form hexadienes and cyclobutanes . Hexa-2,4-diene-1,6-diimine could similarly coordinate to metals like Fe or Co, stabilizing low oxidation states and enabling redox-active catalysis .

Catalytic Cycle Hypotheses

-

Oxidative Cyclization: The diimine ligand facilitates electron transfer, enabling oxidative coupling of alkenes.

-

Metallacycle Formation: Coordination to a metal center (e.g., Fe) could generate a five-membered metallacycle intermediate, critical for C–C bond formation .

Future Research Directions

-

Synthetic Optimization: Develop reliable methods for diimine synthesis, possibly via modified condensation or dehydrogenation routes.

-

Catalytic Screening: Test metal-diimine complexes in model reactions (e.g., olefin cycloadditions) to evaluate activity and selectivity.

-

Stability Studies: Investigate stabilization strategies, such as bulky substituents or encapsulation, to enhance air/water resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume